molecular formula C6H8N2O B1625699 4-Ethoxypyrimidine CAS No. 24903-72-8

4-Ethoxypyrimidine

Cat. No.: B1625699
CAS No.: 24903-72-8
M. Wt: 124.14 g/mol
InChI Key: UDVWSTBKKYWADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxypyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with an ethoxy (-OCH₂CH₃) group at the 4-position. Pyrimidine derivatives are fundamental in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The ethoxy group in this compound introduces steric and electronic effects that influence its chemical behavior, including nucleophilic substitution, thermal stability, and interactions in biological systems .

Properties

CAS No.

24903-72-8

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4-ethoxypyrimidine

InChI

InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3

InChI Key

UDVWSTBKKYWADN-UHFFFAOYSA-N

SMILES

CCOC1=NC=NC=C1

Canonical SMILES

CCOC1=NC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of the ethoxy group on the pyrimidine ring significantly impacts reactivity. For example:

  • 2-Ethoxypyrimidine : The ethoxy group at the 2-position leads to faster pyrolytic elimination of ethylene compared to the 4-substituted analog. This is attributed to reduced steric hindrance and enhanced resonance stabilization of the transition state during elimination .
  • 4-Ethoxypyrimidine : The 4-substituent creates greater steric constraints, slowing pyrolysis. Computational studies show that π-bond order and electron-withdrawing effects of adjacent nitrogen atoms further modulate reaction rates .

Table 1: Pyrolysis Rates of Ethoxypyrimidines

Compound Relative Pyrolysis Rate (25°C) Key Factors Influencing Rate
2-Ethoxypyrimidine 1.00 (reference) Lower steric hindrance
This compound 0.45 Higher steric/electronic effects
2-Chloro-4-ethoxypyrimidine 0.28 Electron-withdrawing Cl enhances stability
Functional Group Modifications
  • 4-Hydroxypyrimidine : Replacing the ethoxy group with a hydroxyl (-OH) increases hydrogen-bonding capacity, making it more hydrophilic but less stable under acidic conditions.
  • 4-Methoxypyrimidine : The smaller methoxy group reduces steric bulk compared to ethoxy, leading to faster reaction kinetics in nucleophilic substitutions .
  • 4-Fluoro-6-hydrazinylpyrimidine : Fluorine substitution at the 4-position enhances electronegativity, while the hydrazinyl group introduces nucleophilic reactivity, useful in pharmaceutical synthesis .

Table 2: Key Physicochemical Properties

Compound LogP Melting Point (°C) Applications
This compound 1.2 45–48 Intermediate in drug synthesis
2-Ethoxy-4-hydroxy-6-methylpyrimidine 0.8 102–105 Antimicrobial agents
4-Chloro-5-fluoropyrimidin-2-amine 2.1 120–123 Kinase inhibitors

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